molecular formula C21H20N4O2 B10992403 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide

Cat. No.: B10992403
M. Wt: 360.4 g/mol
InChI Key: XTHMAZRYBLNCJZ-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-methyl-1H-indol-6-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-methylindol-6-yl)acetamide

InChI

InChI=1S/C21H20N4O2/c1-14(26)22-18-4-3-5-19-17(18)9-11-25(19)13-21(27)23-16-7-6-15-8-10-24(2)20(15)12-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

XTHMAZRYBLNCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4C

Origin of Product

United States

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